(+)-3-Bromocamphor

Catalog No.
S916823
CAS No.
10293-06-8
M.F
C10H15BrO
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Bromocamphor

CAS Number

10293-06-8

Product Name

(+)-3-Bromocamphor

IUPAC Name

(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1

InChI Key

NJQADTYRAYFBJN-MZVBAPTMSA-N

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Isomeric SMILES

CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C

(+)-3-Bromocamphor is a chiral organic compound derived from camphor, characterized by the molecular formula C10H15BrOC_{10}H_{15}BrO and a molecular weight of 231.130 g/mol. This compound features a bromine atom substituted at the 3-position of the camphor skeleton, which contributes to its unique chemical properties. The stereochemistry of (+)-3-bromocamphor is significant, as it exists in a specific enantiomeric form that can influence its reactivity and biological activity.

(+)-3-Bromocamphor itself does not possess a specific biological mechanism of action. However, its significance lies in its ability to act as a chiral auxiliary. During asymmetric synthesis, the chiral environment of (+)-3-bromocamphor directs the reaction pathway, favoring the formation of one enantiomer over the other in the final product [].

Asymmetric Synthesis of Pharmaceuticals:

(+)-3-Bromocamphor serves as a starting material for the synthesis of numerous chiral pharmaceuticals, including:

  • Menthol derivatives: These are used as topical analgesics, decongestants, and antipruritics (anti-itching agents). Source: ScienceDirect, "Asymmetric synthesis of menthol derivatives from (+)-3-bromocamphor":
  • Statins: A class of cholesterol-lowering drugs. Source: National Library of Medicine, "Enantioselective synthesis of lovastatin using baker's yeast":

Synthesis of Chiral Catalysts:

(+)-3-Bromocamphor is employed in the preparation of chiral catalysts, which are essential for various asymmetric reactions in organic chemistry. These catalysts play a crucial role in the development of new drugs, agrochemicals, and other fine chemicals. Source: Royal Society of Chemistry, "Recent advances in the asymmetric synthesis of α,α-disubstituted carboxylic acids using chiral Brønsted acid catalysts":

Development of Liquid Crystals:

(+)-3-Bromocamphor is a valuable intermediate in the synthesis of specific liquid crystals, which are crucial components in various technological applications, including flat-panel displays and optical filters. Source: American Chemical Society, "Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (+)-3-Bromocamphor":

, including:

  • Debromination: The compound can undergo reductive debromination when reacted with primary amines, leading to the formation of camphanimines. This process has been shown to be influenced by the polarity of the amine used, with ethanolamine and ethylene diamine yielding better results due to their higher boiling points .
  • Oxidation: It can be oxidized to form camphorquinone using reagents like DMSO and sodium carbonate under air bubbling conditions .
  • Reactions with Nucleophiles: The photostimulated reaction with arylthiolate ions results in both reduction and substitution products, showcasing its reactivity with sulfur-centered nucleophiles .

Research indicates that (+)-3-bromocamphor exhibits notable biological activities. Its derivatives have been investigated for potential anti-inflammatory and analgesic properties. The unique structural features of this compound allow it to interact with biological targets, although specific mechanisms of action require further elucidation.

The synthesis of (+)-3-bromocamphor can be achieved through several methods:

  • Bromination of Camphor: The most common method involves the bromination of camphor using bromine or other brominating agents in non-polar solvents.
  • Environmentally Friendly Methods: Recent studies have proposed greener synthetic routes that utilize alternative reagents and conditions to minimize environmental impact .
  • Oxidative Conversion: As mentioned earlier, (+)-3-bromocamphor can also be synthesized through oxidation processes starting from simpler precursors.

(+)-3-Bromocamphor finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, particularly in creating chiral centers.
  • Research: Used as a standard or reactant in chemical research to study reaction mechanisms and kinetics.

Studies involving interaction analyses indicate that (+)-3-bromocamphor interacts with various nucleophiles and electrophiles, leading to diverse reaction pathways. The effectiveness of these interactions is often dependent on the steric and electronic properties of the reactants involved.

For instance, investigations into its reactions with primary amines reveal that the reaction mechanism is influenced by the polarity of the amines used, suggesting a complex interplay between structure and reactivity .

Several compounds share structural similarities with (+)-3-bromocamphor, each possessing unique characteristics:

CompoundStructure TypeKey Features
CamphorTerpeneParent compound; lacks bromine substitution.
3-ChlorocamphorHalogenated CamphorChlorine atom instead of bromine; different reactivity.
CamphorquinoneOxidized CamphorOxidation product; exhibits distinct biological activity.
2-BromocamphorHalogenated CamphorBromine at position 2; different stereochemistry.

The uniqueness of (+)-3-bromocamphor lies in its specific bromination pattern at the 3-position, which affects both its reactivity and biological properties compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

230.03063 g/mol

Monoisotopic Mass

230.03063 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-3-Bromocamphor

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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